Anagrelide Hydrochloride Monohydrate is a synthetic quinazoline derivative. [] Its chemical name is 6,7-dichloro-1,5-dihydroimidazo[2,1-b]quinazolin-2(3H)-one monohydrochloride monohydrate. [, ] It exists as a white to off-white crystalline powder. [, ] In scientific research, Anagrelide Hydrochloride Monohydrate serves as a valuable tool for investigating megakaryocytopoiesis and platelet production.
Molecular Structure Analysis
Anagrelide Hydrochloride Monohydrate has a molecular formula of C10H7Cl2N3O•HCl•H2O and a molecular weight of 310.55 g/mol. [, ] Structural analysis reveals:
Mechanism of Action
Anagrelide Hydrochloride Monohydrate is known to reduce platelet production by targeting megakaryocyte maturation. [] While the precise mechanism is not fully elucidated, studies suggest several potential targets and pathways:
Inhibition of Cyclic AMP Phosphodiesterase: Anagrelide Hydrochloride Monohydrate has been shown to inhibit cyclic AMP phosphodiesterase, an enzyme involved in regulating intracellular cyclic AMP levels. [] This inhibition could disrupt signaling pathways crucial for megakaryocyte maturation.
Physical and Chemical Properties Analysis
Appearance: White to off-white crystalline powder [, ]
Molecular Formula: C10H7Cl2N3O•HCl•H2O [, ]
Molecular Weight: 310.55 g/mol [, ]
Solubility: Soluble in water, sparingly soluble in methanol, slightly soluble in ethanol []
Related Compounds
Anagrelide
Compound Description: Anagrelide, the base form of Anagrelide Hydrochloride Monohydrate, is a synthetic quinazoline derivative that functions as a platelet-reducing agent. It achieves this effect by decreasing megakaryocyte maturation, ultimately reducing platelet production. Notably, anagrelide does not significantly impact white blood cell counts or coagulation parameters at therapeutic doses. This compound is clinically used to manage essential thrombocythemia, effectively reducing elevated platelet counts and mitigating the risk of thrombosis.
Ruxolitinib
Compound Description: Ruxolitinib is a potent inhibitor of Janus kinase (JAK) 1 and 2, demonstrating efficacy in managing myelofibrosis and polycythemia vera (PV).
Relevance: While not structurally similar to Anagrelide Hydrochloride Monohydrate, Ruxolitinib is mentioned in the context of alternative treatments for essential thrombocythemia, particularly as a second-line option for patients who have not responded well to frontline therapies like Anagrelide Hydrochloride Monohydrate.
Hydroxyurea (HU)
Compound Description: Hydroxyurea is an antineoplastic agent that inhibits ribonucleotide reductase, thereby impacting DNA synthesis.
Relevance: Similar to Ruxolitinib, Hydroxyurea, while not structurally related to Anagrelide Hydrochloride Monohydrate, is recognized as a frontline therapy for high-risk essential thrombocythemia. This highlights its use in a similar clinical context as Anagrelide Hydrochloride Monohydrate.
Pegylated Interferon (PEG-IFN)
Compound Description: Pegylated Interferon is a modified form of interferon, a naturally occurring cytokine with antiviral and immunomodulatory properties.
Relevance: Pegylated Interferon, although structurally unrelated to Anagrelide Hydrochloride Monohydrate, shares a clinical application in treating essential thrombocythemia. It's considered a frontline therapy, alongside Hydroxyurea, for high-risk patients.
Q1: How Can I Obtain a Quote for a Product I'm Interested In?
To receive a quotation, send us an inquiry about the desired product.
The quote will cover pack size options, pricing, and availability details.
If applicable, estimated lead times for custom synthesis or sourcing will be provided.
Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
New customers generally require full prepayment.
NET 30 payment terms can be arranged for customers with established credit.
Contact our customer service to set up a credit account for NET 30 terms.
We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
Preferred methods include bank transfers (ACH/wire) and credit cards.
Request a proforma invoice for bank transfer details.
For credit card payments, ask sales representatives for a secure payment link.
Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
Orders are confirmed upon receiving official order requests.
Provide full prepayment or submit purchase orders for credit account customers.
Send purchase orders to sales@EVITACHEM.com.
A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
You can use your FedEx account; specify this on the purchase order or inform customer service.
Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
Reach out to our customer service representatives at sales@EVITACHEM.com.
For ongoing order updates or questions, continue using the same email.
Remember, we're here to help! Feel free to contact us for any queries or further assistance.
Quick Inquiry
Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.
Anagrelide is a 1,5-dihydroimidazo[2,1-]quinazoline having an oxo substituent at the 2-position and chloro substituents at the 6- and 7-positions. It has a role as an anticoagulant, a platelet aggregation inhibitor, an antifibrinolytic drug and a cardiovascular drug. Anagrelide is a platelet-reducing agent used to lower dangerously elevated platelet levels (i.e. to treat thrombocythemia) in patients with myeloproliferative neoplasms. It is an oral imidazoquinazoline that was first approved for use in the US in 1997. It appears to carry a better response rate than other thrombocythemia treatments (e.g. [busulfan], [hydroxyurea]) and may be better tolerated. Anagrelide is a Platelet-reducing Agent. The mechanism of action of anagrelide is as a Phosphodiesterase 3 Inhibitor. The physiologic effect of anagrelide is by means of Decreased Platelet Production. Anagrelide is an antithrombotic and platelet reducing agent that is used to treat the thrombocythemia associated with myeloproliferative diseases. Anagrelide has had limited clinical use, but has not been linked to significant serum enzyme elevations during therapy or to instances of clinically apparent acute liver injury. Anagrelide is a synthetic quinazoline derivative, Anagrelide reduces platelet production through a decrease in megakaryocyte maturation. Anagrelide inhibits cyclic AMP phosphodiesterase, as well as ADP- and collagen-induced platelet aggregation. At therapeutic doses, it does not influence white cell counts or coagulation parameters. Anagrelide is used for treatment of essential thrombocythemia to reduce elevated platelet counts and the risk of thrombosis. (NCI04)
Betanidin is a non-proteinogenic alpha-amino acid. Conjugates of betalamic acid with cyclo-dopa, both of which derive from TYROSINE. They appear similar to INDOLES but are biosynthesized by a different path and contain N+. Members are red or violet COLORING AGENTS found in the Caryophyllales order of PLANTS and some BASIDIOMYCETES.